molecular formula C19H28N2O6 B4101602 1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid

1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid

Cat. No.: B4101602
M. Wt: 380.4 g/mol
InChI Key: UVFPPFRCJSASKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid typically involves the following steps:

    Formation of the piperazine ring: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the butoxy group.

    Attachment of the phenyl group: The intermediate is then reacted with a phenyl-containing compound to form the desired phenylpiperazine structure.

    Formation of the ethanone group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving piperazine derivatives, which have various biological activities.

    Medicine: Piperazine derivatives are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[2-(4-methyl-1-piperazinyl)phenyl]ethanone
  • 1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness: 1-[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid is unique due to its specific structure, which combines the piperazine ring with a butoxy group and a phenyl ethanone moiety. This unique combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-15(20)16-7-3-4-8-17(16)21-14-6-5-9-19-12-10-18(2)11-13-19;3-1(4)2(5)6/h3-4,7-8H,5-6,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFPPFRCJSASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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